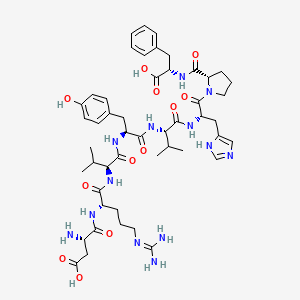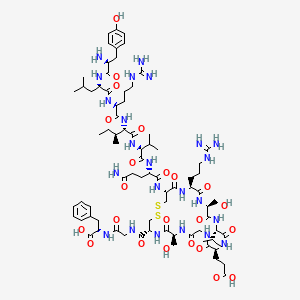
ARQ 531
Overview
Description
Mechanism of Action
Target of Action
ARQ 531, also known as Nemtabrutinib, is a small molecule drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a key regulator of the B-cell receptor signaling pathway, which mediates signaling from the cell surface to the cytoplasm and into the nucleus . Notably, this compound is a potent inhibitor of both wild-type and ibrutinib-resistant C481S-mutated BTK .
Mode of Action
This compound works as a reversible BTK inhibitor . Unlike other BTK inhibitors, it also works against some mutated forms of BTK . It is a reversible ATP competitive inhibitor of BTK that inhibits ibrutinib-resistant BTK-C481S mutant CLL cells .
Biochemical Pathways
This compound potently inhibits BTK and suppresses B-cell receptor (BCR) signaling . It targets additional kinases and suppresses multiple oncogenic pathways, including Src family kinases (SFK) and kinases related to ERK signaling . This broad inhibitory potency is coupled to broad anti-tumor activity in DLBCL subtypes, including tumors resistant to BCR targeted therapy .
Pharmacokinetics
This compound has a steady-state mean C min exceeding 1 µM and a plasma half-life of 56 hours . Despite this compound having a less favorable pharmacokinetics profile in rodents, it demonstrates modest single agent in vivo activity and synergy with venetoclax .
Result of Action
This compound treatment has anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells independent of the presence of a FLT3 ITD mutation . It decreases phosphorylation of oncogenic kinases targeted by this compound, including SFK (Tyr416), BTK, and fms-related tyrosine kinase 3 (FLT3), ultimately leading to changes in downstream targets including SYK, STAT5a, and ERK1/2 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, in vitro drug synergy data shows that this compound demonstrates synergy with venetoclax in the MOLM-13 AML xenograft model . This suggests that the efficacy of this compound can be enhanced when used in combination with other drugs.
Biochemical Analysis
Biochemical Properties
ARQ 531 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts the signaling cascade that leads to B-cell activation and proliferation. This compound interacts with both wild-type and C481S-mutant forms of BTK, making it effective even in cases where resistance to first-generation BTK inhibitors has developed . Additionally, this compound has been shown to inhibit other kinases such as Src family kinases (SFK) and spleen tyrosine kinase (SYK), further contributing to its anti-tumor activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In B-cell malignancies, this compound inhibits BCR signaling, leading to reduced cell viability, migration, and expression of activation markers such as CD40 and CD86 . This compound also induces apoptosis in cancer cells by decreasing the phosphorylation of oncogenic kinases and downstream targets, including SYK, STAT5a, and ERK1/2 . These effects collectively contribute to the anti-proliferative activity of this compound in vitro and in vivo.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as PLCγ2, which is essential for BCR signaling . By blocking BTK activity, this compound disrupts the signaling pathways that promote B-cell survival and proliferation. Additionally, this compound’s ability to inhibit mutated forms of BTK, such as the C481S mutation, makes it a valuable therapeutic option for patients with resistance to other BTK inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates a long residence time with BTK, leading to sustained inhibition of the enzyme . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation observed in vitro. Long-term treatment with this compound has been associated with continued suppression of BCR signaling and sustained anti-tumor activity in preclinical models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BTK activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects such as neutropenia and gastrointestinal disturbances have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with kinases such as BTK, SFK, and SYK. The inhibition of these kinases affects various downstream signaling pathways, including those involved in cell survival, proliferation, and apoptosis . This compound is not metabolized by major CYP450 enzymes, which reduces the potential for drug-drug interactions and contributes to its favorable pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s ability to inhibit BTK in both the cytoplasm and nucleus suggests that it can effectively penetrate cellular membranes and reach its target sites . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins and its relatively long half-life .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BTK and other kinases involved in BCR signaling. The compound’s ability to inhibit BTK in the cytoplasm prevents the activation of downstream signaling pathways that promote B-cell survival and proliferation . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, making it a versatile and effective therapeutic agent.
Preparation Methods
The synthesis of ARQ 531 involves several steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
ARQ 531 undergoes various chemical reactions, primarily involving its interaction with kinases. It is a reversible inhibitor, meaning it forms non-covalent bonds with its targets . The compound is known to inhibit BTK-mediated functions, including B-cell receptor signaling, viability, migration, and gene transcription . Common reagents and conditions used in these reactions include kinase inhibitors and specific buffer solutions to maintain the appropriate pH and ionic strength . Major products formed from these reactions are typically phosphorylated proteins and other signaling molecules .
Scientific Research Applications
ARQ 531 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signaling pathways . In biology, this compound is utilized to investigate the role of BTK and other kinases in cellular processes . In medicine, it has shown potential in treating hematologic malignancies such as CLL and Richter transformation . Additionally, this compound is being explored for its efficacy in acute myeloid leukemia (AML) and other B-cell malignancies . Its broad kinase inhibition profile makes it a valuable compound for preclinical and clinical research .
Comparison with Similar Compounds
ARQ 531 is unique in its ability to reversibly inhibit BTK and other kinases, making it distinct from other BTK inhibitors such as ibrutinib and acalabrutinib . Unlike these covalent inhibitors, this compound can target both wild-type and mutated forms of BTK, including the C481S mutation that confers resistance to covalent inhibitors . Similar compounds include ibrutinib, acalabrutinib, and zanubrutinib, which are also BTK inhibitors but differ in their binding mechanisms and kinase selectivity . This compound’s broad kinase inhibition profile and reversible binding make it a promising candidate for overcoming resistance to existing BTK inhibitors .
Properties
IUPAC Name |
(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCZQSJQXFJDS-QAPCUYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095393-15-8 | |
| Record name | ARQ-531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemtabrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

